molecular formula C14H16BrClO2 B8410246 [6-Bromo-1-(4-chloro-phenyl)-2-oxa-bicyclo[2.2.2]oct-4-yl]-methanol

[6-Bromo-1-(4-chloro-phenyl)-2-oxa-bicyclo[2.2.2]oct-4-yl]-methanol

Cat. No. B8410246
M. Wt: 331.63 g/mol
InChI Key: OMWSQAPLHMTYJL-UHFFFAOYSA-N
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Patent
US08993619B2

Procedure details

To a stirred solution of [6-bromo-1-(4-chloro-phenyl)-2-oxa-bicyclo[2.2.2]oct-4-yl]-methanol (2.47 g, 7.45 mmol) in dichloromethane (100 ml) at −78° C., was added Dess-Martin periodinane (3.32 g, 7.82 mmol). The reaction mixture was allowed to warm to 0° C. for 30 minutes and then room temperature for 60 minutes. Most of the solvent was removed by evaporation under vacuum at the room temperature and the residue was purified by flash chromatography (heptanes/acetone 1/2) to afford 6-bromo-1-(4-chloro-phenyl)-2-oxa-bicyclo[2.2.2]octane-4-carbaldehyde (2.0 g, 81%) as colorless oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.98-2.21 (m, 3H) 2.34-2.44 (m, 1H) 2.69-2.80 (m, 1H) 2.82-2.92 (m, 1H) 3.92-4.08 (m, 2H) 4.21-4.32 (m, 1H) 7.25 (d, J=8.60 Hz, 2H) 7.34 (d, J=8.60 Hz, 2H) 9.44 (s, 1H).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]1[C:7]2([C:10]3[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=3)[CH2:8][CH2:9][C:4]([CH2:17][OH:18])([CH2:5][O:6]2)[CH2:3]1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>ClCCl>[Br:1][CH:2]1[C:7]2([C:10]3[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=3)[CH2:8][CH2:9][C:4]([CH:17]=[O:18])([CH2:5][O:6]2)[CH2:3]1

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
BrC1CC2(COC1(CC2)C2=CC=C(C=C2)Cl)CO
Name
Quantity
3.32 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed by evaporation under vacuum at the room temperature
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (heptanes/acetone 1/2)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC1CC2(COC1(CC2)C2=CC=C(C=C2)Cl)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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